molecular formula C16H23NO B5875296 N-cycloheptyl-2,4-dimethylbenzamide CAS No. 701224-21-7

N-cycloheptyl-2,4-dimethylbenzamide

Cat. No. B5875296
CAS RN: 701224-21-7
M. Wt: 245.36 g/mol
InChI Key: JVGJSOKZKSVFJK-UHFFFAOYSA-N
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Description

N-cycloheptyl-2,4-dimethylbenzamide, also known as KBR-3023, is a compound that belongs to the family of benzamides. It is a synthetic compound that has been studied for its potential use as a drug in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-2,4-dimethylbenzamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. It may also act on other neurotransmitter systems such as the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
N-cycloheptyl-2,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cycloheptyl-2,4-dimethylbenzamide in lab experiments is its relatively low toxicity and high potency. It has also been shown to have good oral bioavailability and a long half-life, which may make it a good candidate for drug development. However, one of the limitations of using N-cycloheptyl-2,4-dimethylbenzamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-cycloheptyl-2,4-dimethylbenzamide. One direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, future research could focus on developing more soluble forms of the compound for use in experimental settings.

Synthesis Methods

The synthesis of N-cycloheptyl-2,4-dimethylbenzamide involves the reaction between 2,4-dimethylbenzoic acid and cycloheptylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-cycloheptyl-2,4-dimethylbenzamide has been studied for its potential use as a drug in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-cycloheptyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-9-10-15(13(2)11-12)16(18)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJSOKZKSVFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358930
Record name N-cycloheptyl-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

701224-21-7
Record name N-cycloheptyl-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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